![molecular formula C7H6ClN3 B6160437 8-chloro-3-methylimidazo[1,5-a]pyrazine CAS No. 56468-24-7](/img/no-structure.png)
8-chloro-3-methylimidazo[1,5-a]pyrazine
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Overview
Description
8-chloro-3-methylimidazo[1,5-a]pyrazine is a chemical compound with the molecular formula C7H6ClN3 . It is a derivative of imidazo[1,5-a]pyrazine, which is an important fused bicyclic 5–6 heterocycle . This compound is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of 8-chloro-3-methylimidazo[1,5-a]pyrazine consists of a fused bicyclic ring with nitrogen atoms occupying the 1,4-positions within an aromatic ring . The presence of the nitrogen atoms and the chlorine substituent imparts unique chemical characteristics to this compound .Scientific Research Applications
Comprehensive Analysis of 8-Chloro-3-Methylimidazo[1,5-a]pyrazine Applications
8-Chloro-3-methylimidazo[1,5-a]pyrazine is a versatile compound with a range of applications across various scientific research fields. Below is a detailed analysis of its unique applications, each within its own dedicated section.
Materials Science: In materials science, 8-chloro-3-methylimidazo[1,5-a]pyrazine serves as a building block for creating novel materials due to its aromatic heterocycle structure . Its potential lies in the development of advanced materials with specific optical and electronic properties, which can be fine-tuned for various applications.
Pharmaceuticals: This compound is significant in pharmaceuticals, particularly in the synthesis of drugs with diverse therapeutic effects . Its structural characteristics make it a valuable scaffold for developing new medications, including potential treatments for cancer .
Optoelectronic Devices: The unique chemical structure of 8-chloro-3-methylimidazo[1,5-a]pyrazine is beneficial in optoelectronics, where it can be used to develop components for devices that detect and control light . Its properties may lead to improvements in device efficiency and miniaturization.
Sensors: In sensor technology, this compound’s reactivity and stability are advantageous for creating sensitive and selective sensors. These sensors could be used for environmental monitoring or detecting specific chemical or biological substances .
Anti-Cancer Drugs: 8-Chloro-3-methylimidazo[1,5-a]pyrazine derivatives show promise in oncology as part of anti-cancer drugs. Their ability to interact with biological targets can be harnessed to develop treatments that are more effective and have fewer side effects .
Confocal Microscopy: As emitters for confocal microscopy, derivatives of this compound can be designed to fluoresce under specific conditions, making them useful for imaging in biological research and medical diagnostics .
Imaging: The compound’s derivatives can also be applied in imaging techniques beyond microscopy. They can be used in the development of contrast agents for various imaging modalities, potentially enhancing the clarity and precision of medical images .
Research and Development: Lastly, 8-chloro-3-methylimidazo[1,5-a]pyrazine is extensively used in R&D for synthesizing other complex molecules. Its reactivity makes it a valuable starting point for creating a wide array of compounds for further study and application in different scientific domains .
Mechanism of Action
Target of Action
They are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
Imidazo[1,2-a]pyridines have been functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis . These strategies could potentially apply to 8-chloro-3-methylimidazo[1,5-a]pyrazine as well.
Pharmacokinetics
It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
Imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Action Environment
It is known that the compound can be stored at room temperature .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-chloro-3-methylimidazo[1,5-a]pyrazine involves the reaction of 2-chloro-3-nitropyrazine with 2-methylimidazole followed by reduction of the nitro group to an amino group and subsequent chlorination of the resulting compound.", "Starting Materials": [ "2-chloro-3-nitropyrazine", "2-methylimidazole", "reducing agent", "chlorinating agent" ], "Reaction": [ "Step 1: 2-chloro-3-nitropyrazine is reacted with 2-methylimidazole in a suitable solvent to form 8-chloro-3-methylimidazo[1,5-a]pyrazine.", "Step 2: The nitro group in the resulting compound is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst.", "Step 3: The amino group is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to yield the final product, 8-chloro-3-methylimidazo[1,5-a]pyrazine." ] } | |
CAS RN |
56468-24-7 |
Molecular Formula |
C7H6ClN3 |
Molecular Weight |
167.6 |
Purity |
95 |
Origin of Product |
United States |
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